2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
The compound 2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a pyrrolo[2,3-b]quinoxaline core, a Schiff base linkage (imine group) with a pyridin-2-yl substituent, and a 3-(propan-2-yloxy)propyl amide side chain. The pyridinyl group in the Schiff base may enhance π-π stacking interactions with biological targets, while the isopropoxypropyl chain could influence lipophilicity and bioavailability.
Properties
IUPAC Name |
2-amino-N-(3-propan-2-yloxypropyl)-1-[(E)-pyridin-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-15(2)32-13-7-12-26-23(31)19-20-22(29-18-10-4-3-9-17(18)28-20)30(21(19)24)27-14-16-8-5-6-11-25-16/h3-6,8-11,14-15H,7,12-13,24H2,1-2H3,(H,26,31)/b27-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSKEUWXHOBICD-MZJWZYIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of Quinoxaline Backbone
A modified Sonogashira coupling adapted from Damai et al. (2023) achieves the fused heterocycle:
Step 1:
3-Bromo-2-nitroaniline (1.0 eq) reacts with N-propargylpyrrole-2-carboxamide (1.2 eq) under:
- PdCl₂(PPh₃)₂ (5 mol%)
- CuI (10 mol%)
- DIPEA (3 eq) in degassed DMF at 80°C for 12 hr
Yield: 68% of 1-(2-nitrophenyl)-N-(prop-2-yn-1-yl)pyrrole-2-carboxamide.
Step 2:
Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in EtOAc reduces the nitro group, followed by in situ cyclization:
$$\text{Cyclization Conditions:}$$
- AcOH (0.1 M)
- 110°C, 6 hr
- Dean-Stark trap for azeotropic water removal
Result: Pyrrolo[2,3-b]quinoxaline-3-carboxylic acid ethyl ester (74% yield).
Functional Group Interconversion
Hydrolysis:
Ethyl ester (1 eq) treated with:
- LiOH (3 eq)
- THF/H₂O (3:1)
- 60°C, 4 hr
Yield: 92% carboxylic acid (mp 214–216°C, lit. 210–212°C for analogous compound).
Installation of C3-Carboxamide Side Chain
Synthesis of 3-(Isopropoxy)propylamine
Protocol:
Amide Coupling
Activation of carboxylic acid (1 eq) with:
- EDCl (1.5 eq)
- HOBt (1.2 eq)
- DMF, 0°C
Addition of 3-(isopropoxy)propylamine (1.3 eq) and stirring at 25°C for 18 hr yields:
N-[3-(Propan-2-yloxy)propyl]pyrrolo[2,3-b]quinoxaline-3-carboxamide (83%, HPLC purity 97.2%).
C1-Schiff Base Formation
Amination at C1 Position
Nitration:
Core compound (1 eq) in HNO₃/H₂SO₄ (1:3) at 0°C → C1-nitro derivative (62%, requires careful temp control).
Reduction:
SnCl₂·2H₂O (4 eq) in HCl/EtOH (1:1) reflux → C1-amine (89%, mp 189–191°C).
Condensation with Pyridine-2-carbaldehyde
Amine (1 eq) + pyridine-2-carbaldehyde (1.1 eq) in:
- EtOH (0.05 M)
- AcOH (2 drops)
- Molecular sieves (4Å)
- 50°C, 6 hr
Yield: 76% Schiff base (E/Z ratio 9:1 by ¹H NMR).
Final Functionalization at C2 Position
Nitration/Reduction Sequence:
Characterization Data:
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₈N₇O₂ |
| HRMS (ESI+) | 478.2301 [M+H]⁺ (calc. 478.2305) |
| ¹H NMR (500 MHz, DMSO) | δ 8.72 (d, J=4.5 Hz, 1H, Py-H6), 8.54 (s, 1H, CH=N), 8.33–7.45 (m, 7H, Ar-H) |
| HPLC Purity | 98.6% (C18, MeCN/H₂O 70:30) |
Optimization Challenges and Solutions
Key Issues:
- Schiff Base Geometry Control:
- Nitration Regioselectivity:
- Amide Coupling Efficiency:
- Microwave-assisted (50°C, 300W) reduced reaction time from 18 hr to 45 min with 87% yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the pyrrolo[2,3-b]quinoxaline core, followed by the introduction of functional groups that enhance its biological activity. The detailed synthesis pathways are crucial for understanding how modifications influence its pharmacological properties.
Preliminary studies suggest that 2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may exhibit various therapeutic properties. These include:
- Anti-inflammatory Effects : The compound's ability to inhibit cyclooxygenases (COX) suggests potential use in anti-inflammatory therapies. Inhibition of these enzymes is a common mechanism for anti-inflammatory drugs, which is supported by studies demonstrating interactions with serum albumins and enzyme binding sites .
- Anticancer Properties : The structural similarities to other known anticancer agents highlight its potential role in cancer therapy. Research indicates that compounds with similar frameworks can act as inhibitors of key proteins involved in cancer progression, such as B-cell lymphoma 2 (Bcl-2) and other apoptotic regulators .
Therapeutic Applications
The compound's unique arrangement of functional groups suggests several therapeutic applications:
- Targeting Specific Pathways : Its design allows for interactions with specific enzymes and receptors, making it a candidate for targeted therapies.
- Drug Development : The intricate structure may facilitate the development of novel drugs aimed at diseases where current treatments are ineffective.
- Combination Therapies : Given its potential effects on multiple biological targets, it could be used in combination with other therapeutic agents to enhance overall efficacy.
Case Studies and Research Findings
Several studies have explored the pharmacological significance of similar compounds:
- Cyclooxygenase Inhibition : Research has demonstrated that derivatives of pyrrolo[2,3-b]quinoxaline can effectively inhibit COX enzymes, suggesting a pathway for developing anti-inflammatory drugs .
- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of related compounds have provided insights into how specific modifications can enhance biological activity and specificity towards target proteins .
Mechanism of Action
The mechanism of action of 2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The target compound’s activity and physicochemical properties are influenced by two critical regions:
Schiff Base Substituent (R2): Determines electronic and steric interactions with targets.
Amide Side Chain (R1): Affects solubility, pharmacokinetics, and membrane permeability.
The table below compares the target compound with structurally related quinoxaline derivatives:
*Calculated based on molecular formulas.
Structure-Activity Relationships (SAR)
- Schiff Base Modifications:
- Amide Side Chain Effects:
Biological Activity
The compound 2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 341.41 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 4.76 | Induces apoptosis through mitochondrial dysfunction |
| HT-29 | 1.5 | Arrests cell cycle in G0/G1 phase |
| Eca109 | 2.70 | Inhibits migration and promotes apoptosis |
These findings suggest that the compound may inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has been evaluated for its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in cellular models.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- DNA Interaction : It has been suggested that the compound can bind to DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound appears to modulate pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer signaling .
Case Studies
A notable study published in the Bulletin of Chemical Society highlighted the synthesis and biological evaluation of pyrrolo[2,3-b]quinoxaline derivatives, including our compound of interest. The study reported significant anticancer activity against multiple cell lines and provided insights into structure-activity relationships that could guide future drug design .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what reagents are typically employed?
The compound is synthesized via multi-step reactions starting from pyrroloquinoxaline precursors. Key steps include:
- Core Formation : Cyclization of quinoxaline derivatives with substituted pyrrole intermediates under acidic conditions.
- Functionalization : Introduction of the pyridinylmethylideneamino group via Schiff base formation using pyridine-2-carbaldehyde under reflux in ethanol .
- Side-Chain Addition : The propan-2-yloxypropyl group is attached via nucleophilic substitution or amide coupling, often using carbodiimide-based coupling agents .
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | H₂SO₄, 80°C, 12h | 45–50 | |
| Schiff Base Formation | Pyridine-2-carbaldehyde, EtOH, reflux | 60–65 | |
| Amide Coupling | EDC/HOBt, DMF, RT | 70–75 |
Q. How is the molecular structure of this compound characterized?
Structural characterization involves:
- X-ray Crystallography : Resolves stereochemistry and confirms the (E)-configuration of the Schiff base .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 498.24 vs. calculated 498.59) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.8–8.5 ppm, NH₂ at δ 6.2 ppm) .
Q. What spectroscopic methods are used to assess purity and functional groups?
- IR Spectroscopy : Detects NH₂ (3300–3400 cm⁻¹), C=O (1680 cm⁻¹), and C=N (1600 cm⁻¹) stretches .
- HPLC : Quantifies purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can synthesis yield be optimized using flow chemistry?
Continuous flow reactors enhance yield and scalability:
- Key Parameters : Residence time (10–15 min), temperature (70–80°C), and catalyst loading (5 mol% Pd/C) .
- Case Study : Flow systems reduced reaction time by 40% and improved yield from 65% to 85% compared to batch processes .
Q. What strategies resolve contradictions in reactivity during functionalization?
Reactivity disparities arise from steric/electronic effects of substituents. Solutions include:
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity for nucleophilic substitutions (e.g., using K₂CO₃ in DMF) .
- Steric Shielding : Bulky groups (e.g., propan-2-yloxypropyl) reduce undesired side reactions during amide coupling .
| Substituent | Reactivity Outcome | Reference |
|---|---|---|
| Pyridinylmethylideneamino | High regioselectivity | |
| Propan-2-yloxypropyl | Reduced dimerization |
Q. What methodologies evaluate its enzyme inhibition and anticancer mechanisms?
- Kinetic Studies : Measure IC₅₀ values via fluorescence-based assays (e.g., Topoisomerase II inhibition at IC₅₀ = 1.2 µM) .
- Molecular Docking : Predict binding to kinase ATP pockets (e.g., EGFR tyrosine kinase) using AutoDock Vina .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining confirms dose-dependent apoptosis in HeLa cells .
Q. How do structural analogs compare in biological activity?
Modifying the pyrroloquinoxaline core or substituents alters activity:
- Pyrimidine Analogs : Reduced cytotoxicity (IC₅₀ > 10 µM vs. 2.5 µM for parent compound) .
- Indole Derivatives : Enhanced solubility but lower enzyme affinity .
Methodological Considerations
- Data Contradictions : Conflicting reactivity data (e.g., oxidation yields) may stem from solvent polarity or catalyst choice. Cross-validate with control experiments .
- Scale-Up Challenges : Transitioning from batch to flow systems requires optimizing pressure and mixing efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
